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Compound of Interest

Compound Name: Galicaftor

Cat. No.: B605081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic parameters of

Galicaftor (also known as ABBV-2222 and GLPG-2222) in rats, along with detailed,

representative protocols for conducting such preclinical studies. Galicaftor is an orally active

corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein,

developed for the treatment of cystic fibrosis.[1][2] Understanding its absorption, distribution,

metabolism, and excretion (ADME) profile is critical for its development and clinical application.

Pharmacokinetic Data of Galicaftor in Rats
The following table summarizes the reported pharmacokinetic parameters of Galicaftor in rats

following intravenous and oral administration.

Parameter Value
Route of
Administrat
ion

Dosage Species Reference

Half-life (T½) 2.7 hours
Intravenous

(i.v.)
1 mg/kg Rat [2]

Bioavailability

(%F)
74% Oral (p.o.) 1 mg/kg Rat [2]
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Experimental Protocols
While the specific, proprietary protocols used by the developers are not publicly available, the

following sections detail standard and widely accepted methodologies for conducting a

pharmacokinetic analysis of a small molecule like Galicaftor in a rat model.

Animal Husbandry and Acclimation
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

Health Status: Animals should be healthy and free of specific pathogens.

Age/Weight: Typically, adult male rats weighing between 200-250g are used.

Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle,

constant temperature (20-24°C), and humidity (40-70%). They should have access to

standard chow and water ad libitum.

Acclimation: A minimum acclimation period of one week is recommended before the start of

the study to minimize stress.

Drug Formulation and Administration
Intravenous (i.v.) Formulation: For a 1 mg/kg dose, Galicaftor should be dissolved in a

suitable vehicle to achieve the desired concentration for injection. A common vehicle system

could be a mixture of DMSO, PEG300, Tween-80, and saline. The final formulation should

be sterile-filtered.

Oral (p.o.) Formulation: For a 1 mg/kg dose, Galicaftor can be suspended in a vehicle like

0.5% methylcellulose or a solution similar to the intravenous formulation, suitable for oral

gavage.

Administration:

Intravenous: Administered as a bolus injection via the tail vein.

Oral: Administered via oral gavage using a suitable gavage needle.
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Fasting: Rats are typically fasted overnight (approximately 12 hours) before dosing, with

continued access to water.

Blood Sample Collection
Route: Blood samples are typically collected from the jugular vein or via cannulation of the

carotid artery for serial sampling.

Time Points: For a compound with an expected half-life of around 2.7 hours, a typical

sampling schedule would be:

Intravenous: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Sample Processing:

Blood samples (approximately 0.2-0.3 mL) are collected into tubes containing an

anticoagulant (e.g., K2-EDTA).

The tubes are centrifuged at approximately 4°C and 2000 x g for 10-15 minutes to

separate the plasma.

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-

MS/MS) method is the standard for quantifying small molecules like Galicaftor in plasma.

Sample Preparation:

Thaw plasma samples on ice.

Perform a protein precipitation by adding a volume of cold acetonitrile (typically 3:1 v/v)

containing an internal standard to a small volume of plasma (e.g., 50 µL).

Vortex the mixture to ensure complete protein precipitation.
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Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

Transfer the supernatant to a new plate or vial for injection into the UPLC-MS/MS system.

Chromatographic Conditions (Representative):

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7

µm).

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and

acetonitrile with 0.1% formic acid (Mobile Phase B).

Flow Rate: 0.4-0.6 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Conditions (Representative):

Ionization: Electrospray Ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions

specific for Galicaftor and the internal standard.

Pharmacokinetic Data Analysis
The plasma concentration-time data for Galicaftor is analyzed using non-compartmental

analysis (NCA) with software such as Phoenix WinNonlin®. Key parameters to be calculated

include:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): Total drug exposure over time.

t½ (Half-life): Time for the plasma concentration to decrease by half.

CL (Clearance): Volume of plasma cleared of the drug per unit time.
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Vd (Volume of Distribution): Apparent volume into which the drug distributes.

F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation,

calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
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Caption: Workflow for a rat pharmacokinetic study of Galicaftor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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